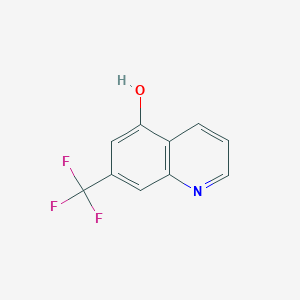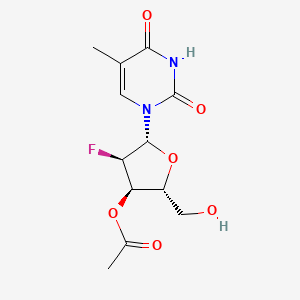
2'alpha-Fluoro-3'-O-acetylthymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’alpha-Fluoro-3’-O-acetylthymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been modified to include a fluorine atom at the 2’alpha position and an acetyl group at the 3’ position. These modifications can significantly alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’alpha-Fluoro-3’-O-acetylthymidine typically involves multiple steps, starting from thymidine. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’alpha position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Acetylation: The hydroxyl group at the 3’ position is acetylated using acetic anhydride in the presence of a base like pyridine. This step is usually carried out at room temperature.
Industrial Production Methods
Industrial production of 2’alpha-Fluoro-3’-O-acetylthymidine would likely involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2’alpha-Fluoro-3’-O-acetylthymidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products
Hydrolysis: 3’-Hydroxythymidine.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Compounds with different substituents replacing the fluorine atom.
科学研究应用
2’alpha-Fluoro-3’-O-acetylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA replication.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 2’alpha-Fluoro-3’-O-acetylthymidine involves its incorporation into DNA during replication. The presence of the fluorine atom and the acetyl group can disrupt normal DNA synthesis and function, leading to cell death or inhibition of viral replication. This makes it a potential candidate for antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
3’-O-Acetylthymidine: Lacks the fluorine atom but has the acetyl group at the 3’ position.
2’-Fluoro-2’-deoxyuridine: Similar fluorine modification but based on uridine instead of thymidine.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5 position of uracil.
Uniqueness
2’alpha-Fluoro-3’-O-acetylthymidine is unique due to the combination of the fluorine atom and the acetyl group, which can provide distinct biological activities and chemical properties compared to other nucleoside analogs. This dual modification can enhance its stability, specificity, and efficacy in various applications.
属性
IUPAC Name |
[(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6/c1-5-3-15(12(19)14-10(5)18)11-8(13)9(20-6(2)17)7(4-16)21-11/h3,7-9,11,16H,4H2,1-2H3,(H,14,18,19)/t7-,8-,9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYGJCJOKALVOG-TURQNECASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
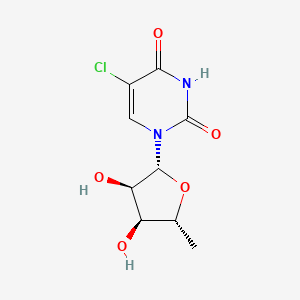
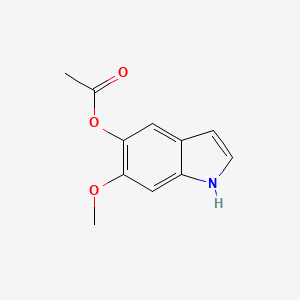
![potassium;[(2S)-2-amino-2-carboxyethyl] sulfate](/img/structure/B8120651.png)
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8120654.png)
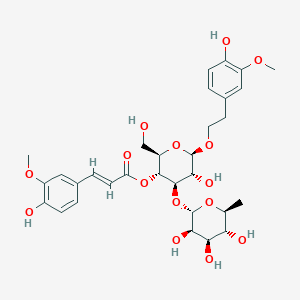
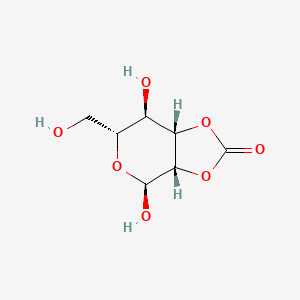
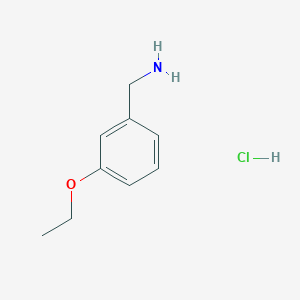
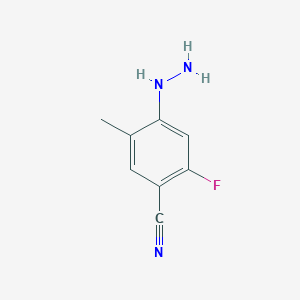
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-3H-purin-6-one](/img/structure/B8120702.png)

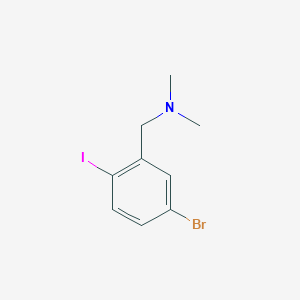
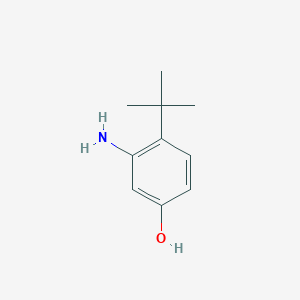
![N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B8120728.png)
